molecular formula C11H10F3NO2 B2456816 N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide CAS No. 2411287-98-2

N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide

Cat. No.: B2456816
CAS No.: 2411287-98-2
M. Wt: 245.201
InChI Key: YTLNMJSIHPOLIP-UHFFFAOYSA-N
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Description

The compound is a derivative of oxirane (also known as ethylene oxide), which is a cyclic ether. This particular derivative has a trifluoromethyl group and a phenyl group attached to the oxirane ring . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals to improve stability and lipophilicity .


Molecular Structure Analysis

The compound contains an oxirane ring, which is a three-membered ring containing an oxygen atom. This ring is strained and therefore reactive. The trifluoromethyl group is electron-withdrawing, which could affect the reactivity of the molecule .


Chemical Reactions Analysis

Oxiranes are reactive due to the ring strain and can undergo ring-opening reactions. The trifluoromethyl group might make the compound more resistant to reactions due to its electron-withdrawing nature .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, the presence of the trifluoromethyl group can increase the lipophilicity and stability of the compound .

Mechanism of Action

Without specific context, it’s hard to determine the mechanism of action of this compound. If it’s used as a pharmaceutical, the mechanism would depend on the specific biological target. The trifluoromethyl group is often used in pharmaceuticals to improve stability and lipophilicity, which can affect how the drug is absorbed and distributed in the body .

Future Directions

The use of trifluoromethyl groups in pharmaceuticals and agrochemicals is a topic of ongoing research. Future directions could include developing new methods for introducing trifluoromethyl groups, or designing new drugs that take advantage of the properties of these groups .

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)5-15-10(16)9-6-17-9/h1-4,9H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLNMJSIHPOLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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